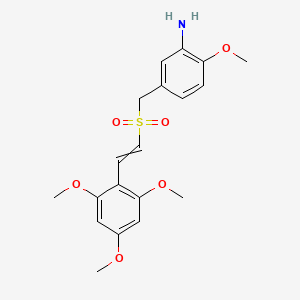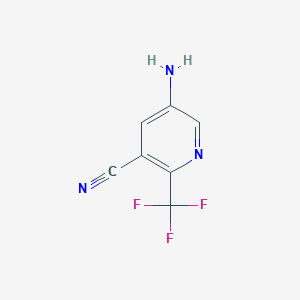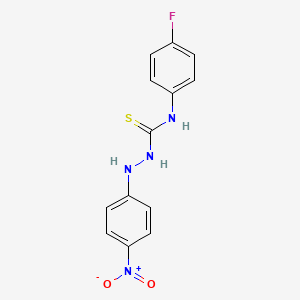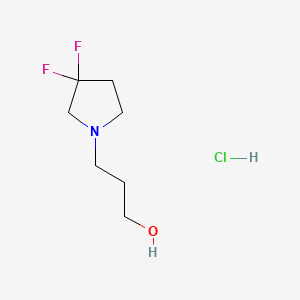
2-Chloro-4-(4-methylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 4-methylphenoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-4-nitroaniline with 4-methylphenol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-(4-methylphenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(4-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features.
2-(2-methylphenoxy)aniline: Another aniline derivative with a different substitution pattern.
Uniqueness
2-Chloro-4-(4-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 4-methylphenoxy group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
2-chloro-4-(4-methylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)16-11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |
InChIキー |
OVGXKVKLMUAMTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12449940.png)
![4-[4-(Azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12449941.png)

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)

![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)

![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)


